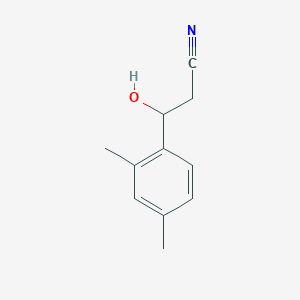
3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile is an organic compound characterized by a nitrile group (-CN) attached to a hydroxypropane chain, which is further substituted with a 2,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by subsequent hydrolysis and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dimethylphenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(2,4-Dimethylphenyl)-3-aminopropane.
Substitution: Formation of substituted derivatives on the phenyl ring, such as nitro or halogenated compounds.
科学的研究の応用
3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenyl ring may also contribute to the compound’s overall bioactivity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
3-(2,4-Dimethylphenyl)-3-oxopropanenitrile: An oxidized derivative with a carbonyl group instead of a hydroxy group.
3-(2,4-Dimethylphenyl)-3-aminopropane: A reduced derivative with an amine group instead of a nitrile group.
2,4-Dimethylphenylacetonitrile: A structurally related compound with a nitrile group attached to a different carbon chain.
Uniqueness
3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxy and a nitrile group on the same carbon chain, which allows for diverse chemical reactivity and potential applications
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7,11,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWIWIAXVDSMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC#N)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
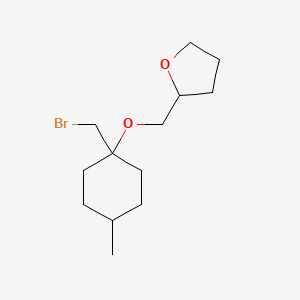
![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)
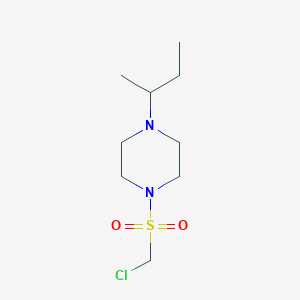
![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)
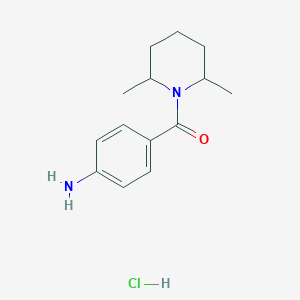
![2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B13546040.png)
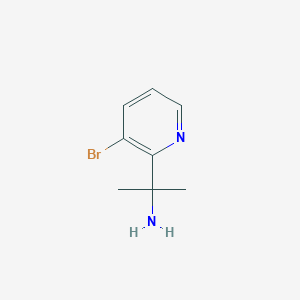

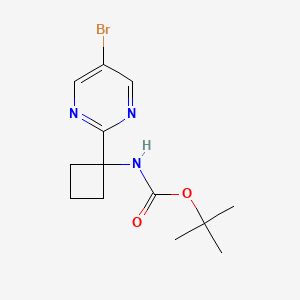
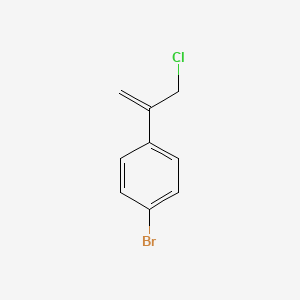
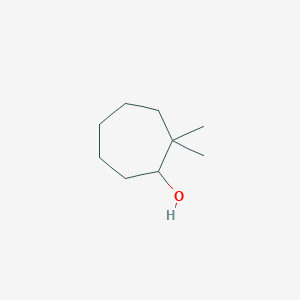
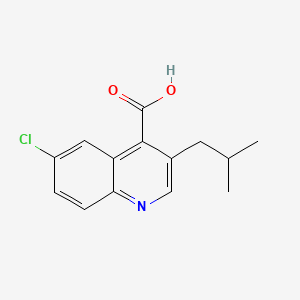
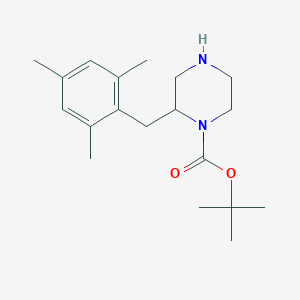
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)
